molecular formula C17H26N2O3 B4671976 N~1~-CYCLOHEXYL-3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)PROPANAMIDE

N~1~-CYCLOHEXYL-3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)PROPANAMIDE

Cat. No.: B4671976
M. Wt: 306.4 g/mol
InChI Key: CXLQUXXKAQBKFF-UHFFFAOYSA-N
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Description

N~1~-Cyclohexyl-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide is an organic compound with a complex structure It is characterized by the presence of a cyclohexyl group, a dioxooctahydroisoindole moiety, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Cyclohexyl-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide typically involves the reaction of cyclohexylamine with 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanoic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction conditions may include:

  • Temperature: 60-80°C
  • Solvent: Tetrahydrofuran or dichloromethane
  • Dehydrating agent: Dicyclohexylcarbodiimide (DCC)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-Cyclohexyl-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, temperature25-30°C

    Reduction: Lithium aluminum hydride in dry ether, temperature0-5°C

    Substitution: Sodium hydride in dimethylformamide, temperature50-60°C

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of primary amines or alcohols

    Substitution: Formation of substituted amides or esters

Scientific Research Applications

N~1~-Cyclohexyl-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-Cyclohexyl-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include:

    Enzyme inhibition: The compound may inhibit the activity of enzymes involved in metabolic pathways.

    Receptor binding: The compound may bind to receptors on cell surfaces, triggering signaling cascades that result in physiological responses.

Comparison with Similar Compounds

N~1~-Cyclohexyl-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide can be compared with similar compounds such as:

    3-(1,3-Dioxooctahydro-2H-isoindol-2-yl)propanoic acid: Similar structure but lacks the cyclo

Properties

IUPAC Name

N-cyclohexyl-3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c20-15(18-12-6-2-1-3-7-12)10-11-19-16(21)13-8-4-5-9-14(13)17(19)22/h12-14H,1-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLQUXXKAQBKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCN2C(=O)C3CCCCC3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-CYCLOHEXYL-3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)PROPANAMIDE
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N~1~-CYCLOHEXYL-3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)PROPANAMIDE

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